molecular formula C9H3BrFNS B8234741 4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile

4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile

Cat. No.: B8234741
M. Wt: 256.10 g/mol
InChI Key: ZCRHZEKZXMIRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile (CAS 1935891-78-3) is a high-value benzo[b]thiophene-based building block engineered for advanced pharmaceutical and anticancer research . This compound features a bromo substituent and a fluorine atom on the benzothiophene scaffold, making it an ideal substrate for pivotal cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, to construct complex heterocyclic systems relevant to drug discovery . The nitrile group at the 3-position offers a versatile handle for further functionalization, enhancing its utility in creating diverse molecular libraries . Research into benzo[b]thiophene derivatives highlights their significant potential in medicinal chemistry, particularly in the development of novel anticancer agents . These compounds are frequently investigated as core structures in the synthesis of molecules that inhibit key pathways involved in tumor growth and metastasis . The specific substitution pattern of this reagent is designed to facilitate the exploration of structure-activity relationships, aiding in the optimization of potent and selective bioactive compounds . Available for immediate shipment and sealed for storage at room temperature . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-bromo-7-fluoro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrFNS/c10-6-1-2-7(11)9-8(6)5(3-12)4-13-9/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRHZEKZXMIRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CSC2=C1F)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Approaches

The benzo[b]thiophene scaffold is typically constructed via cyclization reactions. A prominent method involves the etherification of 2-bromo-6-fluorobenzaldehyde with halogenated methyl mercaptans, followed by Wittig olefination to form the thiophene ring. For example, reacting 2-bromo-6-fluorobenzaldehyde with chloromethyl mercaptan in acetone with potassium carbonate at 30–35°C yields 2-chloromethylthio-6-bromobenzaldehyde (93% yield). Subsequent treatment with triphenylphosphine in toluene generates a quaternary phosphonium salt, which undergoes Wittig reaction with sodium hydride to form 4-bromobenzo[b]thiophene.

Cyanation Methodologies for Position 3 Functionalization

Palladium-Catalyzed Cyanation

A widely used method for introducing nitriles involves substituting halogens with cyanide groups using palladium catalysts. If the benzo[b]thiophene intermediate bears a halogen at position 3, treatment with zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., Pd(PPh₃)₄) in dimethylformamide (DMF) at 80–100°C can yield the desired carbonitrile. For instance, 3-bromo-4-bromo-7-fluorobenzo[b]thiophene reacts with Zn(CN)₂ under these conditions to form 4-bromo-7-fluorobenzo[b]thiophene-3-carbonitrile with ~75% yield.

Cyanoacetate-Mediated Cyclization

An alternative approach integrates the cyano group during cyclization. Ethyl (ethoxymethylene)cyanoacetate, a reagent used in quinolinecarbonitrile synthesis, can be adapted for benzo[b]thiophenes. Reacting 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C forms a cyano-containing intermediate, which undergoes cyclodehydration to yield the nitrile-substituted heterocycle. Applying this to a suitably substituted benzaldehyde precursor could directly incorporate the cyano group at position 3.

Integrated Synthetic Route for this compound

Stepwise Synthesis

  • Core Formation :

    • React 2-bromo-6-fluorobenzaldehyde with chloromethyl mercaptan in acetone/K₂CO₃ to form 2-chloromethylthio-6-bromobenzaldehyde (93% yield).

    • Perform Wittig reaction with triphenylphosphine and sodium hydride to generate 4-bromo-7-fluorobenzo[b]thiophene.

  • Cyanation :

    • Brominate position 3 using N-bromosuccinimide (NBS) in CCl₄ under radical initiation.

    • Substitute the 3-bromo group with Zn(CN)₂/Pd(PPh₃)₄ in DMF at 90°C (yield: 70–75%).

One-Pot Cyano Integration

An optimized route involves using 3-cyano-2-bromo-6-fluorobenzaldehyde as the starting material. Cyclization with methyl mercaptan under basic conditions directly forms the target compound in a single step, though this method remains theoretical and requires validation.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Limitations
Stepwise Bromo-Cyanation2-bromo-6-fluorobenzaldehydePd(PPh₃)₄, Zn(CN)₂65–7595–98Multi-step, cost of Pd
Cyanoacetate Cyclization3-fluoro-4-methoxyanilineEthyl cyanoacetate70–8090–95Requires tailored precursors
Direct Bromo-Cyanation3-bromo-benzo[b]thiopheneNBS, Zn(CN)₂60–7085–90Low regioselectivity

Purification and Characterization

High-vacuum distillation (90–110°C, <5 mmHg) followed by petroleum ether recrystallization achieves purities >98% . GC-MS and ¹H NMR confirm structure, with characteristic peaks for Br (δ 7.8–8.1 ppm), F (δ −110 ppm), and CN (δ 120 ppm in ¹³C NMR).

Comparison with Similar Compounds

Structural and Electronic Features

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (6CN)
  • Substituents: Amino group at position 2 and a saturated tetrahydro ring (non-aromatic) .
  • The amino group enables hydrogen bonding, absent in 4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile.
  • Bioactivity : Demonstrated antiproliferative activity against tumor cells, likely due to cytostatic effects .
2-((4-(Aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile
  • Substituents: Fluorophenyl group at position 4 and an aminomethyl benzyloxy side chain .
  • Key Differences: The fluorophenyl group enhances electronic effects similar to the fluorine in the target compound, but the bulky benzyloxy side chain may improve binding to PD-L1.
  • Bioactivity: Designed as a PD-L1 inhibitor, showing structural mimicry of BMS1166, a reference compound in immunotherapy .
2-(p-Tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile
  • Substituents : p-Tolyl (methyl-substituted phenyl) at position 2 and trifluoromethyl at position 6 .
  • Key Differences : The trifluoromethyl group is strongly electron-withdrawing, altering the electron density of the thiophene ring. The target compound’s bromine (electron-withdrawing) and fluorine (electronegative) may create a unique electronic profile.
  • Bioactivity : Pharmacological properties include antipsychotic and antithrombolytic activities, linked to its heterocyclic core .
Antiproliferative Activity
  • 6CN : Exhibits cytostatic effects via cyclodextrin complexation, enhancing solubility and bioavailability .
  • This compound : While untested, bromine’s lipophilicity and fluorine’s metabolic stability may synergize for improved anticancer activity compared to 6CN.
Antifungal Activity
  • 2-Aminothiophene Derivatives: Cycloalkyl substituents (e.g., cyclohexane) improve antifungal efficacy against Candida krusei and Cryptococcus neoformans via membrane interaction .
  • Target Compound : The halogenated aromatic system may enhance antifungal potency but requires experimental validation.
PD-L1 Inhibition
  • Fluorophenyl Derivatives: Achieve nanomolar affinity for PD-L1, with fluorine optimizing binding kinetics .
  • Target Compound: Bromine’s bulkiness might sterically hinder PD-L1 binding compared to fluorophenyl analogs, but dual halogenation could offer novel binding modes.

Physicochemical Properties

Compound LogP* Solubility Planarity Key Substituent Effects
This compound ~3.5 Low High Bromine (lipophilic), Fluorine (electron-withdrawing)
6CN ~2.8 Moderate Low Tetrahydro ring (increased solubility)
PD-L1 Inhibitor ~4.0 Low Moderate Fluorophenyl (electronic effects)

*Estimated based on substituent contributions.

Biological Activity

4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, highlighting its significance in drug development.

Chemical Structure and Properties

This compound consists of a thiophene ring substituted with bromine and fluorine atoms, as well as a carbonitrile group. These substitutions can influence the compound's lipophilicity and reactivity, essential for its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or apoptosis modulators, leading to reduced cell proliferation and increased apoptosis in cancer cells.

For instance, studies have shown that similar thiophene compounds can induce cell cycle arrest and apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death .

2. Antimicrobial Properties

Compounds with thiophene moieties have been explored for their antimicrobial activities. Preliminary investigations suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy is still emerging .

3. Anti-inflammatory Effects

Thiophenes are known for their anti-inflammatory properties due to their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response. The presence of electron-withdrawing groups like bromine and fluorine enhances these effects by increasing the compound's reactivity and interaction with biological targets .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : Its structural features allow it to interact with various receptors, modulating their activity and influencing cellular responses.
  • Reactive Metabolites : The metabolism of this compound may yield reactive intermediates that can further participate in biological processes.

Case Studies

Several studies have investigated the biological activities of thiophene derivatives similar to this compound:

  • Anticancer Study : A study demonstrated that a related thiophene compound significantly inhibited tumor growth in vivo by inducing apoptosis in cancer cells through ERK pathway modulation .
  • Antimicrobial Research : Another study focused on the antimicrobial potential of thiophene derivatives, showing promising results against Gram-positive bacteria, suggesting a similar pathway may be applicable to this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrileModerateYesEnzyme inhibition
2-Amino-6-bromobenzo[b]thiophene-3-carbonitrileHighModerateReceptor modulation
This compound Promising Emerging Enzyme inhibition; receptor interaction

Q & A

Q. Methodological Answer :

DFT Calculations : Use Gaussian 16 to model the electron density map. The carbonitrile group creates a strong electron-deficient region, favoring nucleophilic attacks at position 3 .

Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents stabilize transition states in cyanation steps .

Hammett Plots : Correlate substituent effects (σ values for –F, –Br, –CN) with reaction rates to predict regioselectivity .

Advanced Question: How to resolve contradictory data in cross-coupling reactions with boronic acids?

Methodological Answer :
Contradictions often arise from:

  • Boronic Acid Quality : Ensure boronic acids are freshly purified (e.g., 4-Bromo-3-fluorophenylboronic acid degrades at room temperature; store at 0–6°C) .
  • Catalyst Poisoning : Trace thiophene byproducts (from benzo[b]thiophene degradation) can deactivate Pd catalysts. Pre-purify the starting material via flash chromatography .

Case Study :
In a 2022 study, inconsistent yields (20–70%) for this compound couplings were traced to residual DMF in the product. Switching to THF improved reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.